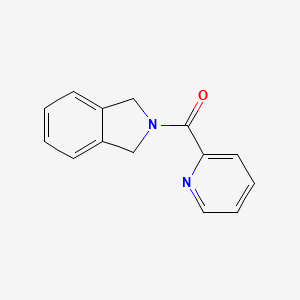

Isoindolin-2-yl(pyridin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindolin-2-yl(pyridin-2-yl)methanone is a heterocyclic compound that features both isoindoline and pyridine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing isoindolin-2-yl(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This can be achieved through a copper-catalyzed oxidation process using water as the oxygen source. The reaction typically proceeds under mild conditions, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Isoindolin-2-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using transition metal catalysts.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoindoline rings, leading to a variety of substituted products.

Common Reagents and Conditions

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Isoindolin-2-yl(pyridin-2-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mecanismo De Acción

The mechanism of action of isoindolin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Pyridin-2-yl-methanone: Shares the pyridine moiety but lacks the isoindoline structure.

Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

Uniqueness

Isoindolin-2-yl(pyridin-2-yl)methanone is unique due to its combined isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and reactivity compared to compounds with only one of these moieties.

Actividad Biológica

Isoindolin-2-yl(pyridin-2-yl)methanone is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure combining isoindoline and pyridine moieties. This structural combination is believed to contribute to its multifaceted biological activities. The compound's molecular formula is C14H12N2O .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. The proposed mechanisms include:

- Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of cell cycle progression.

- Antimicrobial Properties : It may inhibit key metabolic pathways in pathogens, contributing to its effectiveness against bacterial strains.

- Anti-inflammatory Effects : The compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Its structural similarities to known neuroprotective agents suggest potential in protecting neuronal cells from oxidative stress .

Biological Activities

Research indicates that this compound exhibits a range of biological activities. The following table summarizes these activities along with their potential implications:

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication in vitro, potentially targeting viral enzymes. | |

| Anticancer | Induces apoptosis in various cancer cell lines; IC50 values indicate potency. | |

| Antimicrobial | Effective against several bacterial strains; shows promise for treating infections. | |

| Anti-inflammatory | Reduces inflammatory markers in animal models. | |

| Antidiabetic | Exhibits insulin-mimetic effects, improving glucose uptake in cells. |

Case Studies

Several studies have explored the biological activity of isoindolin derivatives, providing insights into their therapeutic potential:

- Anticancer Study : A study evaluated the cytotoxic effects of isoindole derivatives, revealing that specific substitutions on the isoindole ring enhance anticancer activity against various cancer cell lines. IC50 values ranged from 0.40 μM to 4.42 μM, indicating significant potency depending on compound structure .

- Antimicrobial Evaluation : Testing against common pathogens showed that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial properties, suggesting that structural modifications can significantly impact efficacy .

- Neuroprotective Assessment : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential for treating neurodegenerative diseases .

Research Findings

Recent investigations have yielded promising results regarding the biological properties of this compound:

Table 1: Summary of Biological Activities and IC50 Values

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| This compound | Anticancer | 0.40 - 4.42 |

| Isoindolin derivative A | Antimicrobial | <10 |

| Isoindolin derivative B | Anti-inflammatory | <20 |

These findings underscore the compound's potential as a candidate for drug discovery and development across various therapeutic areas.

Propiedades

IUPAC Name |

1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTUPNGGOPKVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.